

An In-Depth Technical Guide to 5-Bromo-3methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 66033-76-9

This technical guide provides a comprehensive overview of **5-Bromo-3-methylbenzo[d]isoxazole**, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and characterization. While specific biological activity and signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this guide presents foundational knowledge on isoxazole derivatives to inform future research.

Chemical Properties and Data Presentation

5-Bromo-3-methylbenzo[d]isoxazole is a solid, bromine-containing heterocyclic compound. Its fundamental properties are summarized in the table below for easy reference and comparison.

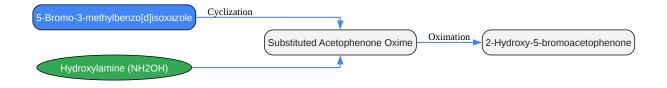


Property	Value	Reference
CAS Number	66033-76-9	[1]
Molecular Formula	C ₈ H ₆ BrNO	[1]
Molecular Weight	212.05 g/mol	
Physical State	Solid	[2]
Purity (Typical)	≥95.0%	[2]
InChI Key	ITZVIXFFWVROPH- UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-3-methylbenzo[d]isoxazole** is not readily available in peer-reviewed literature, a general and plausible synthetic approach can be inferred from established methods for the synthesis of fused isoxazoles. One common and effective method is the **1**,3-dipolar cycloaddition reaction. [3][4]

A logical synthetic pathway would involve the reaction of a substituted o-hydroxyacetophenone with hydroxylamine to form an oxime, followed by cyclization. A potential retrosynthetic analysis is depicted below.



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Figure 1. Retrosynthetic analysis for **5-Bromo-3-methylbenzo[d]isoxazole**.

General Experimental Protocol (Hypothetical):



- Oximation: To a solution of 2-hydroxy-5-bromoacetophenone in a suitable solvent such as
 ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium
 acetate or pyridine) is added. The reaction mixture is typically stirred at room temperature or
 heated to reflux until the starting material is consumed (monitored by TLC).
- Cyclization: The resulting oxime can then be cyclized to the benzisoxazole. This step can often be achieved in situ or after isolation of the oxime. The cyclization can be promoted by heat or by the addition of a dehydrating agent.
- Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Characterization

The structural confirmation of **5-Bromo-3-methylbenzo[d]isoxazole** would rely on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral data can be predicted based on the analysis of similar structures.[5][6][7][8]

Expected Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The aromatic protons would likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their substitution on the benzene ring. The methyl protons would appear as a singlet at approximately δ 2.5 ppm.
- 13 C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of δ 110-160 ppm, while the methyl carbon would appear at a higher field, around δ 10-20 ppm.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.



 Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C=N stretching of the isoxazole ring, C-Br stretching, and aromatic C-H stretching.

Biological Activity and Signaling Pathways

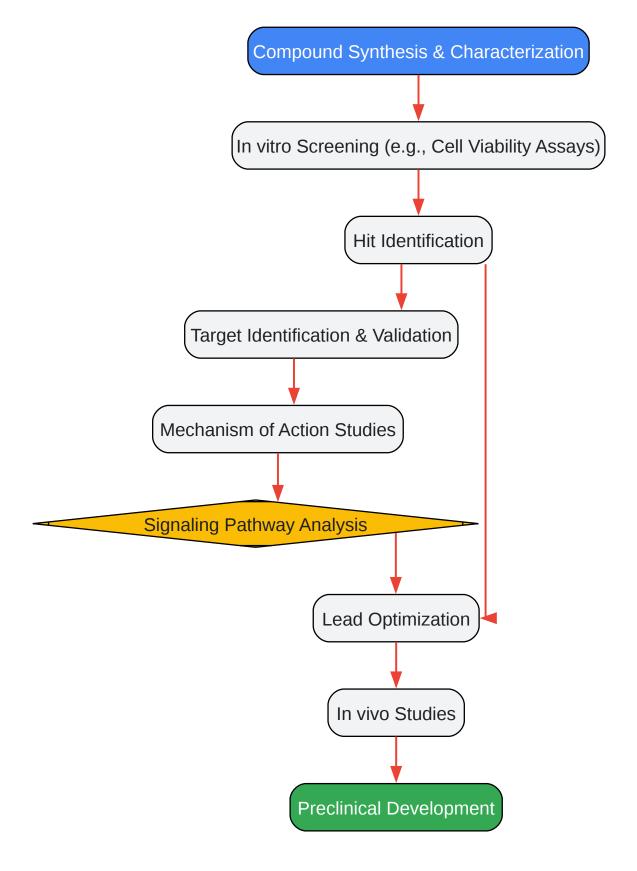
The isoxazole ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[9][10] Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11]

The biological activity of isoxazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and to participate in various interactions with biological targets. The specific substitution pattern on the isoxazole ring and any fused ring systems plays a crucial role in determining the compound's biological profile.

For instance, certain 3-methyl-benzo[d]isoxazole scaffolds have been investigated as inhibitors of BRD4, a key protein in the regulation of gene transcription, which is implicated in various cancers.[6] This suggests a potential avenue of research for **5-Bromo-3-methylbenzo[d]isoxazole**.

A generalized workflow for investigating the biological activity of a novel compound like **5-Bromo-3-methylbenzo[d]isoxazole** is presented below.





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Figure 2. General workflow for drug discovery and development.



Currently, there is no specific information in the public domain detailing the signaling pathways modulated by **5-Bromo-3-methylbenzo[d]isoxazole**. Further experimental investigation is required to elucidate its biological effects and mechanism of action. Researchers interested in this compound are encouraged to perform a variety of in vitro and in vivo assays to explore its potential therapeutic applications.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281344#5-bromo-3-methylbenzo-d-isoxazole-cas-number]



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